molecular formula C17H20N2O2 B075688 Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate CAS No. 1463-52-1

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

Cat. No.: B075688
CAS No.: 1463-52-1
M. Wt: 284.35 g/mol
InChI Key: HSTSIRUENGPGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate, also known as EBP-CN, is an organic compound that has a wide range of applications in research and laboratory experiments. It is a versatile compound that can be used for a variety of purposes, including synthesis and catalysis. EBP-CN is a member of the piperidine family, which is composed of aromatic compounds with a nitrogen-containing ring. This compound has a wide range of uses in scientific research and in laboratory experiments.

Properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTSIRUENGPGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329885
Record name Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-52-1
Record name Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyl-piperidin-4-one (75.1 g, 0.40 mol) in toluene (400 ml), cyano-acetic acid ethyl ester (50.6 ml, 0.48 mol) and acetic acid (18.2 ml, 0.32 mol) are added at ambient temperature. The reaction mixture is refluxed for 4 h, quenched with ice-water and extracted with diethyl ether. The combined extracts are washed with H2O, brine and dried over sodium sulphate to give (1-benzyl-piperidin-4-ylidene)-cyano-acetic acid ethyl ester in quantitative yield.
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
50.6 mL
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reactant
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Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-Benzylpiperidin-4-one (25 g), ethyl cyanoacetate (16.4 g), glacial acetic acid (6 ml) and ammonium acetate (2.54 g) were heated together in toluene (200 ml), with removal of water using a Dean and Stark apparatus, for 90 minutes. The mixture was cooled, a further amount of toluene (100 ml) added and the solution washed sequentially with water (100 ml) and brine (100 ml) at which point a red oily product precipitated. The phases were separated and the oily product dissolved in dichloromethane. The toluene and dichloromethane solutions were combined and the solvents removed under reduced pressure to give a residue. The residue was dissolved in dichloromethane and washed sequentially with water and saturated aqueous sodium hydrogen carbonate solution before removal of the solvent under reduced pressure. The crude product was chromatographed on silica gel eluting with 98:2, by volume, dichloromethane:methanol to give the title compound (30.8 g) as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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0 (± 1) mol
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100 mL
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Synthesis routes and methods IV

Procedure details

[A] Synthesis of 1-benzyl-piperidin-4-ylidene)-cyanoacetate (2; FIG. 4). A solution of 1-benzyl-piperidin-4-one (75.1 g, 0.40 mol) in toluene (9400 mL), ethyl cyanoacetate (50.6 mL, 0.48 mol) and acetic acid (918.2 mL, 0.32 mol) was refluxed for 4 hr. The mixture was quenched with ice-water and extracted with diethyl ether. The combined extracts were washed with water, brine and dried over Na2SO4 to give ethyl (1-benzyl-piperidin-4-ylidene)cyanoacetate in quantitative yield. Rf=0.53 (hexane:AcOEt=1:1).
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0 (± 1) mol
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reactant
Reaction Step One
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75.1 g
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reactant
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Quantity
50.6 mL
Type
reactant
Reaction Step Two
Quantity
918.2 mL
Type
reactant
Reaction Step Two
Quantity
9400 mL
Type
solvent
Reaction Step Two

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